molecular formula C10H13Cl2NO2 B7948062 (R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride

(R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride

Cat. No.: B7948062
M. Wt: 250.12 g/mol
InChI Key: TYCGNNWQXFHZBW-SBSPUUFOSA-N
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Description

®-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chlorobenzaldehyde.

    Aldol Condensation: The 3-chlorobenzaldehyde undergoes aldol condensation with a suitable ketone to form an intermediate β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced to form the corresponding β-hydroxy ester.

    Amination: The β-hydroxy ester undergoes amination to introduce the amino group, resulting in the formation of ®-Methyl 3-amino-3-(3-chlorophenyl)propanoate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control of reaction conditions, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride
  • (S)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
  • ®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

Uniqueness

®-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of the 3-chlorophenyl group. This configuration imparts distinct reactivity and interaction profiles compared to its analogs, making it valuable for targeted applications in synthesis and research .

Properties

IUPAC Name

methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCGNNWQXFHZBW-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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